胡椒碱

描述

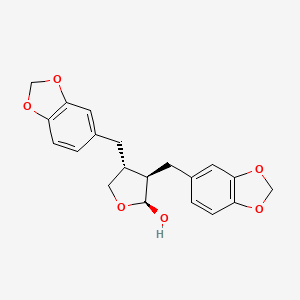

Tetrahydro-3,4-dipiperonylfuran-2-ol is a natural product found in Piper cubeba and Piper guineense with data available.

科学研究应用

传统医学

胡椒碱在传统草药中被广泛使用,尤其是在治疗消化和呼吸系统疾病方面。 其在传统应用中的功效归因于其植物化学物质,包括酚类化合物、木脂素和生物碱 .

抗氧化特性

研究表明,胡椒碱具有显著的抗氧化特性。 这使其成为预防氧化应激相关疾病的潜在候选药物,并且可能在开发健康补充剂方面具有价值 .

抗菌活性

该化合物已显示出抗菌作用,这可能用于开发新型抗菌剂。 这种应用在抗生素耐药性日益增强的背景下尤为重要 .

抗炎用途

胡椒碱的抗炎特性已得到证实,表明其可用于治疗炎症性疾病。 它可以被纳入旨在减轻炎症的药物中 .

抗癌研究

人们越来越关注胡椒碱的抗癌作用。 由于其诱导癌细胞凋亡的能力,研究正在探索其作为化学预防剂或癌症治疗辅助疗法的潜力 .

营养应用

鉴于其丰富的精油含量,胡椒碱可以被探索其营养益处。 它可以增强食物的风味,并有助于保存食物 .

化妆品成分

化妆品行业可以通过将胡椒碱纳入护肤产品中来获益。 其抗氧化和抗炎作用在旨在改善皮肤健康的配方中是理想的 .

芳香疗法和香水

胡椒碱的精油在芳香疗法和香水领域具有价值。 其独特的香味特征可用于创造香水和治疗性精油混合物 .

作用机制

Target of Action

Cubebin has been found to interact with several targets. It has demonstrated antiplatelet activity, specifically inhibiting platelet aggregation induced by thrombin . In addition, it has shown significant interactions with the targets PknB and DprE1, proteins associated with Mycobacterium tuberculosis . Furthermore, it has exhibited antibacterial activity against microorganisms that cause endodontic infections .

Mode of Action

Cubebin interacts with its targets to exert its biological effects. For instance, it inhibits platelet aggregation, a key process in arterial thrombosis . In the context of Mycobacterium tuberculosis, Cubebin interacts with the targets PknB and DprE1, leading to significant docking scores compared to controls . Moreover, it has been found to inhibit acetylcholinesterase (AChE), a key enzyme involved in Alzheimer’s disease .

Biochemical Pathways

Cubebin affects several biochemical pathways. It promotes vasorelaxation via the NO/cGMP pathway in rat aorta, without the involvement of prostacyclin . It also demonstrates hepatoprotective effects by improving alterations of biochemical and physiological indexes of serum and hepatic tissue induced by CCl4 .

Result of Action

Cubebin’s action results in various molecular and cellular effects. It has demonstrated neuroprotective effects against β-amyloid (Aβ) cytotoxicity in SH-SY5Y human neuroblastoma cell lines . It also exhibits hepatoprotective effects, improving alterations in biochemical and physiological indexes of serum and hepatic tissue induced by CCl4 .

Action Environment

The action, efficacy, and stability of Cubebin can be influenced by environmental factors. For instance, patients can be affected by external factors such as the environment, chemical reagents, and drugs, which can cause severe hepatic damage . .

生化分析

Biochemical Properties

Cubebin interacts with various enzymes, proteins, and other biomolecules. It has been reported to exhibit significant hepatoprotective effects by improving alterations of the biochemical and physiological indexes of serum and hepatic tissue . The hepatoprotective effects of Cubebin were assessed using liver histopathology and biochemical parameters .

Cellular Effects

Cubebin has been found to have effects on various types of cells and cellular processes. For instance, it has been shown to have a neuroprotective effect on scopolamine-induced amnesia in mice . It also exhibits cytotoxicity against different cancer lines .

Molecular Mechanism

The molecular mechanism of Cubebin involves many intracellular targets, among them the regulation of genes expression, inhibition of oxidative stress, induction of apoptosis, and quorum sensing inhibition in pathogenic microbes .

Temporal Effects in Laboratory Settings

While specific studies on the temporal effects of Cubebin in laboratory settings are limited, it has been observed that Cubebin treatment exhibits significant hepatoprotective effects by improving CCl4-induced alterations of the biochemical and physiological indexes of serum and hepatic tissue .

Dosage Effects in Animal Models

In animal models, the effects of Cubebin vary with different dosages. For instance, a study showed that a dose of 150 mg/kg of Cubebin exhibited significant hepatoprotective effects .

属性

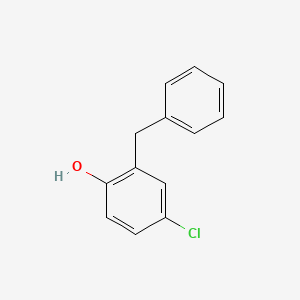

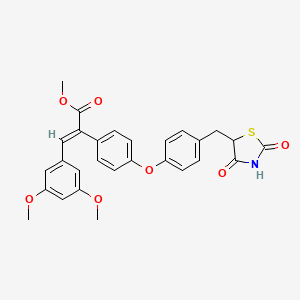

IUPAC Name |

3,4-bis(1,3-benzodioxol-5-ylmethyl)oxolan-2-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20O6/c21-20-15(6-13-2-4-17-19(8-13)26-11-24-17)14(9-22-20)5-12-1-3-16-18(7-12)25-10-23-16/h1-4,7-8,14-15,20-21H,5-6,9-11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIYWRNLYKJKHAM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(O1)O)CC2=CC3=C(C=C2)OCO3)CC4=CC5=C(C=C4)OCO5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60871975 | |

| Record name | 3,4-Bis[(2H-1,3-benzodioxol-5-yl)methyl]oxolan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60871975 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

356.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Cubebin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030682 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

18423-69-3 | |

| Record name | Tetrahydro-3,4-dipiperonylfuran-2-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.440 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Cubebin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030682 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

131 - 132 °C | |

| Record name | Cubebin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030682 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

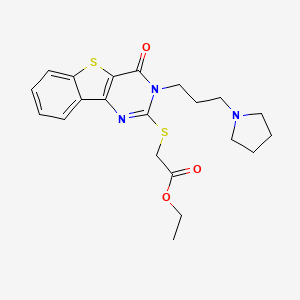

![6-[(3-fluorophenyl)methylsulfanyl]-5-(2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B1669261.png)